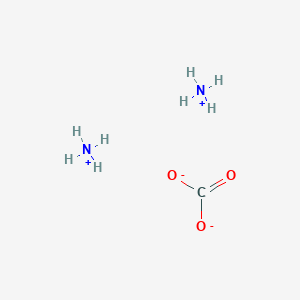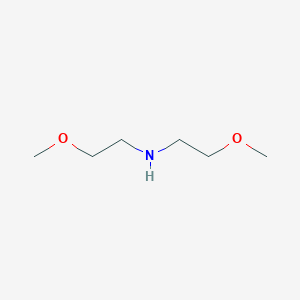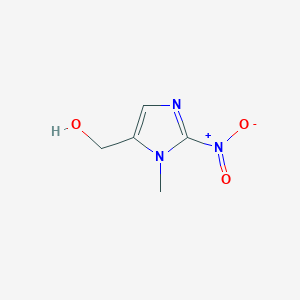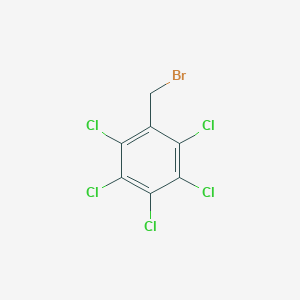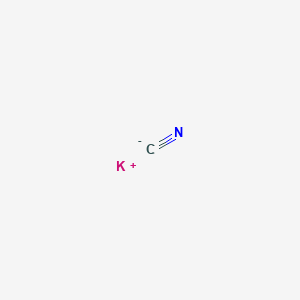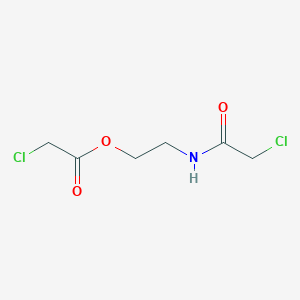
2-(2-Chloroacetamido)ethyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(2-Chloroacetamido)ethyl 2-chloroacetate" is a synthetic compound with potential applications in various fields such as insect growth regulation and pharmacology. Its synthesis involves complex organic chemistry techniques and it exhibits unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chlorophenol and acetamido derivatives. Devi and Awasthi (2022) synthesized a related compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, using Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), and Electrospray Ionization (ESI-MS) spectroscopic techniques (Devi & Awasthi, 2022).
Molecular Structure Analysis
The molecular structure of compounds like "2-(2-Chloroacetamido)ethyl 2-chloroacetate" is often determined using techniques like X-ray diffraction and NMR spectroscopy. For instance, Xiao-lon (2015) used single-crystal X-ray diffraction to determine the structure of a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate (Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of chloroacetamido compounds are complex. For example, Dawadi and Lugtenburg (2011) described reactions involving ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, underlining the reactivity of such compounds (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and density, are key for understanding the behavior of chloroacetamido compounds. Research into the synthesis and properties of related compounds provides insights into these physical characteristics (Ming, 2001).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other chemicals are crucial. Studies like those by Barlow et al. (1991) on similar chloroacetamido compounds provide a basis for understanding these properties (Barlow et al., 1991).
Applications De Recherche Scientifique
Towards the Primary Target of Chloroacetamides
Research has revealed chloroacetamides, including compounds like 2-(2-Chloroacetamido)ethyl 2-chloroacetate, primarily target enzymes related to the formation of very-long-chain fatty acids (VLCFAs). These compounds inhibit the synthesis of VLCFAs, affecting plant growth and development. This mechanism is crucial for understanding the phytotoxic impact of chloroacetamides on agricultural crops and weeds. Studies using green algae and seedlings from various plants have demonstrated this inhibitory action, which depends on the amide structure and stereospecificity of the compound. The findings suggest that the primary phytotoxic impact of chloroacetamides stems from impaired VLCFA formation, highlighting a potential avenue for the development of herbicides that target this pathway (Böger, Matthes, & Schmalfuss, 2000).
Exploration of Ether Oxygenates in Environmental and Clinical Settings
Though not directly studying 2-(2-Chloroacetamido)ethyl 2-chloroacetate, related research into the effects of ether oxygenates like ETBE (ethyl tert-butyl ether) in soil and groundwater provides insight into the environmental fate of similar compounds. These studies highlight the microbial ability to degrade ether oxygenates under aerobic conditions, potentially informing bioremediation strategies for contaminant removal. The research underscores the significance of understanding the environmental behavior of such compounds to mitigate their impact on ecosystems and human health (Thornton et al., 2020).
Electrochemical Technology with Haloaluminate Room-Temperature Ionic Liquids
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), such as those involving chloroaluminate mixtures, are relevant for understanding the broader applications of chloroacetamides. These RTILs, including AlCl3–1-ethyl-3-methylimidazolium chloride, offer promising avenues for electroplating and energy storage technologies. Research in this area is crucial for developing new materials and processes in electrochemistry, potentially extending to the manipulation and application of chloroacetamide derivatives in various industrial settings (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
The safety information for “2-(2-Chloroacetamido)ethyl 2-chloroacetate” indicates that it is classified as a dangerous substance . Precautionary statements include avoiding inhalation, skin contact, and eye contact, among others . It is classified under UN number 3265 and is considered a class 8 hazard .
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQEUGTXSANCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)ethyl 2-chloroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


